molecular formula C11H18N4 B2847320 2-Piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole CAS No. 2375271-51-3

2-Piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole

Cat. No. B2847320
CAS RN: 2375271-51-3
M. Wt: 206.293
InChI Key: ZPSWPLYZWWWEMT-UHFFFAOYSA-N
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Description

The compound “2-Piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole” is a benzotriazole derivative. Benzotriazole derivatives are known to exhibit a wide range of biological activities and are used in drug design . The piperidine ring is a common structural motif in many pharmaceuticals and is known to be crucial in the biological activity of the compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzotriazole ring attached to a piperidine ring. The exact structure would depend on the specific locations of the bonds and the spatial arrangement of the atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives are known to undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the piperidine ring could influence its solubility and stability .

Scientific Research Applications

Synthesis and Crystal Structure Studies

Researchers have synthesized novel compounds with structures related to "2-Piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole," focusing on their potential bioactive properties. For example, the synthesis of a compound closely related to Nevirapine, an anti-HIV drug, demonstrates the relevance of such structures in medicinal chemistry. This work aims to provide a foundation for further molecular modeling and biological studies by offering detailed structural characterization of these novel molecules (Thimmegowda et al., 2009).

Antimicrobial and Antitubercular Activities

Compounds derived from "this compound" have shown promising antimicrobial and antitubercular activities. Studies have explored the synthesis of derivatives and evaluated their efficacy against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis and other bacterial infections (Jeankumar et al., 2013). Another research effort focused on dibenzo[b,d]thiophene-1,2,3-triazoles with piperidine, piperazine, morpholine, and thiomorpholine appendages, revealing compounds with potent antimycobacterial activity, showcasing the versatility of piperidine derivatives in developing new antimicrobial agents (Pulipati et al., 2016).

Anti-inflammatory and Antinociceptive Agents

The exploration of "this compound" derivatives extends to their potential as anti-inflammatory and antinociceptive agents. Novel 1,2,4-triazoles synthesized from related structures have been evaluated for their anti-inflammatory and anti-nociceptive activities, showing significant results compared to other synthesized compounds. This research indicates the potential therapeutic applications of these derivatives in pain and inflammation management (Upmanyu et al., 2011).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific structure and the target it interacts with. Piperidine derivatives are known to interact with various biological targets and exhibit a range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research could focus on exploring the biological activities of this compound and its potential applications in drug design. The synthesis process could also be optimized to improve yield and purity .

properties

IUPAC Name

2-piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-2-4-11-10(3-1)13-15(14-11)9-5-7-12-8-6-9/h9,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSWPLYZWWWEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(N=C2C1)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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